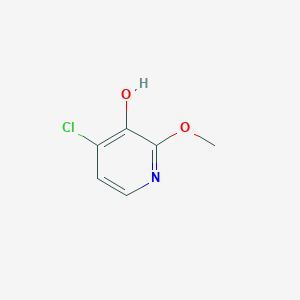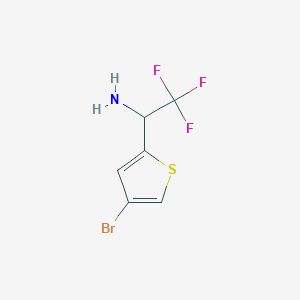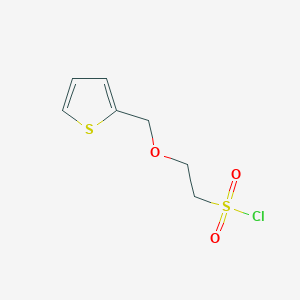
2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride is an organic compound that features a thiophene ring, an ether linkage, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride typically involves the reaction of thiophen-2-ylmethanol with ethane-1-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Oxidized thiophene derivatives: Formed by the oxidation of the thiophene ring.
Aplicaciones Científicas De Investigación
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to synthesize potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.
Material science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity
Mecanismo De Acción
The mechanism of action of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic applications to modify or create new molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the thiophene ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and properties.
2-(Thiophen-2-yl)ethanesulfonyl chloride: Similar structure but without the ether linkage.
Uniqueness
The thiophene ring can participate in additional reactions compared to simpler sulfonyl chlorides, providing more versatility in synthetic applications .
Propiedades
Fórmula molecular |
C7H9ClO3S2 |
|---|---|
Peso molecular |
240.7 g/mol |
Nombre IUPAC |
2-(thiophen-2-ylmethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClO3S2/c8-13(9,10)5-3-11-6-7-2-1-4-12-7/h1-2,4H,3,5-6H2 |
Clave InChI |
PLPAQJPOUPMMDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)COCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




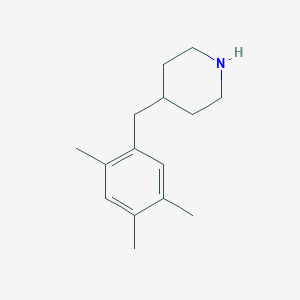
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
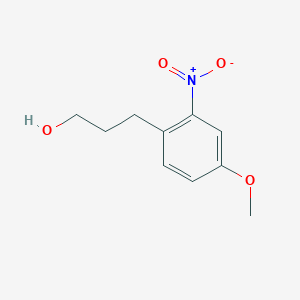
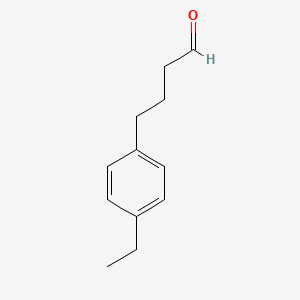
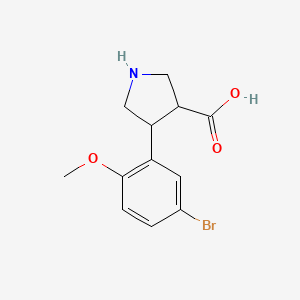
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
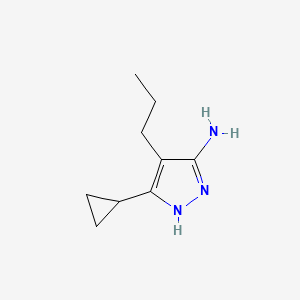
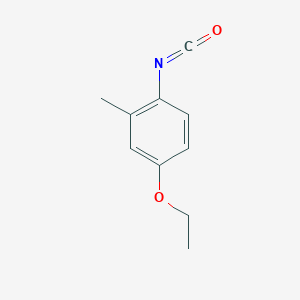
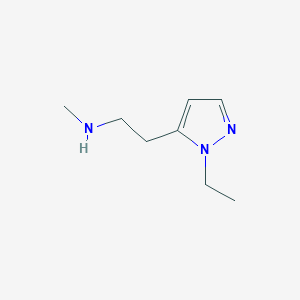
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
